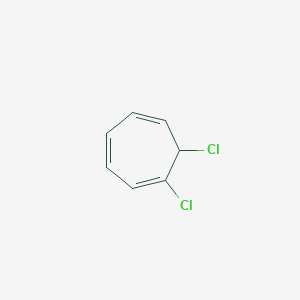![molecular formula C15H22N2O3S B14587571 N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide CAS No. 61298-76-8](/img/structure/B14587571.png)
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamoyl group, a phenylethene moiety, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide typically involves the reaction of diisopropylcarbamoyl chloride with 2-phenylethene-1-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenylethene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
科学研究应用
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are the subject of ongoing research, with studies focusing on its potential therapeutic applications.
相似化合物的比较
Similar Compounds
N,N-Diisopropylcarbamoyl chloride: Shares the diisopropylcarbamoyl group but lacks the phenylethene and sulfonamide moieties.
2-Phenylethene-1-sulfonamide: Contains the phenylethene and sulfonamide groups but lacks the diisopropylcarbamoyl group.
Uniqueness
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
61298-76-8 |
|---|---|
分子式 |
C15H22N2O3S |
分子量 |
310.4 g/mol |
IUPAC 名称 |
3-(2-phenylethenylsulfonyl)-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)17(13(3)4)15(18)16-21(19,20)11-10-14-8-6-5-7-9-14/h5-13H,1-4H3,(H,16,18) |
InChI 键 |
WWVZEHFVOKIDIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
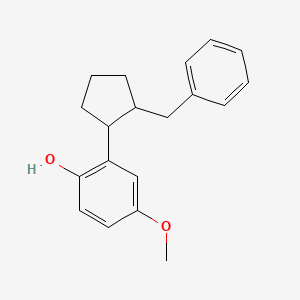
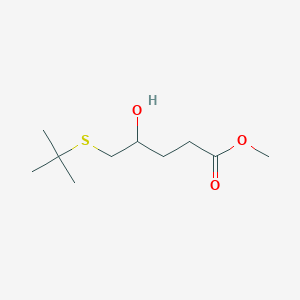

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
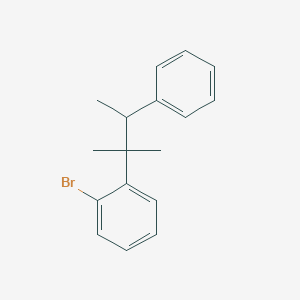
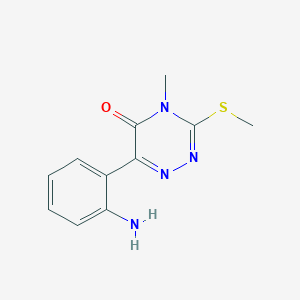

![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

